cupric borate synthesis and characterization
cupric borate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Cupric Borate
Introduction
Cupric borate, an inorganic compound encompassing various stoichiometries such as copper metaborate (Cu(BO₂)₂) and copper orthoborate (Cu₃(BO₃)₂), has garnered significant attention within the scientific community.[1][2][3] These compounds are recognized for their diverse applications, including as pigments, dehydration catalysts, wood preservatives, and in advanced optical and magnetic devices.[1][4][5] Their unique crystallographic structures and resulting electrical and optical properties make them a compelling subject for materials science research.[5]
This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for cupric borate. It is designed for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and workflow visualizations to facilitate a deeper understanding of the material's properties and fabrication.
Synthesis Methodologies
The fabrication of cupric borate can be achieved through several methods, each yielding materials with distinct characteristics in terms of crystallinity, particle size, and purity. Key methods include hydrothermal, sonochemical, and solid-state synthesis.
Hydrothermal Synthesis
Hydrothermal synthesis is a prevalent method for producing crystalline cupric borate at moderate temperatures and pressures.[6] This technique involves the reaction of copper and boron precursors in an aqueous solution within a sealed vessel (autoclave). Parameters such as temperature, reaction time, and precursor molar ratios significantly influence the final product's phase and morphology.[6][7]
Experimental Protocol: Hydrothermal Synthesis of Cu(BO₂)₂ [3][6][7]
-
Precursor Preparation: Prepare aqueous solutions of a copper source, such as copper (II) sulfate pentahydrate (CuSO₄·5H₂O), and a boron source, like sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) or a combination of boric acid (H₃BO₃) and sodium hydroxide (NaOH).[6][7]
-
Reaction: Transfer the precursor solutions into a Teflon-lined stainless steel autoclave. A typical molar ratio of Cu:Na:B might be 1:2:1.[5]
-
Heating: Seal the autoclave and heat it to a specified temperature, typically ranging from 40 °C to 100 °C, for a duration of 15 minutes to several hours.[6][7]
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Washing: Collect the resulting precipitate by filtration. Wash the product multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven, for instance, at 60 °C for 24 hours, to obtain the cupric borate powder.[3]
Sonochemical Synthesis
Sonochemical synthesis utilizes the energy of acoustic cavitation to initiate and promote chemical reactions. This method can significantly reduce reaction times and temperatures compared to traditional hydrothermal techniques, offering an energy-efficient route to cupric borate synthesis.[5][8]
Experimental Protocol: Sonochemical Synthesis of Cu(BO₂)₂ [5]
-
Precursor Preparation: Dissolve copper sulfate pentahydrate (CuSO₄·5H₂O), sodium hydroxide (NaOH), and boric acid (H₃BO₃) in distilled water. An optimal molar ratio of Cu:Na:B has been identified as 1:2:1.[5]
-
Ultrasonic Reaction: Immerse an ultrasonic probe into the solution. Conduct the reaction under ultrasonic irradiation at a controlled temperature (e.g., 70 °C) for a short duration (e.g., 2.5 minutes).[5]
-
Product Collection: Once the reaction is complete, filter the solution to collect the precipitate.
-
Washing and Drying: Wash the collected powder thoroughly with distilled water and subsequently dry it in an incubator to yield the final product.[5]
Solid-State Synthesis
The solid-state reaction method involves heating a mixture of solid precursors at high temperatures to induce a chemical reaction. This technique is typically used to produce highly crystalline, thermodynamically stable phases of materials like Cu₃(BO₃)₂.[1][9]
Experimental Protocol: Solid-State Synthesis of Cu₃(BO₃)₂ [1][9]
-
Precursor Mixing: Intimately grind a stoichiometric mixture of copper (II) oxide (CuO) and diboron trioxide (B₂O₃) powders.[1][9]
-
Calcination: Place the mixed powder in a high-temperature furnace.
-
Heating: Heat the mixture to a high temperature, such as 900 °C, for an extended period, which can be up to two days, to ensure complete reaction.[3][6]
-
Cooling: After the heating cycle, allow the furnace to cool down to room temperature.
-
Product Collection: The resulting solid is the crystalline cupric borate product.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of synthesized cupric borate, providing insights into its crystal structure, chemical composition, morphology, and physical properties.
X-ray Diffraction (XRD)
XRD is the most critical technique for identifying the crystalline phases and determining the crystal structure of the synthesized material.[10] It provides information on phase purity, lattice parameters, and average crystallite size. The obtained diffraction pattern is typically compared to standard patterns from databases, such as the Powder Diffraction File (PDF). For Cu(BO₂)₂, the reference pattern is often PDF #00-001-0472.[5][11]
Experimental Protocol: XRD Analysis [5]
-
Sample Preparation: Prepare a flat, uniform powder sample of the synthesized cupric borate.
-
Data Acquisition: Place the sample in an X-ray diffractometer.
-
Scanning: Scan the sample over a 2θ range, typically from 10° to 70°, using a specific X-ray source (e.g., Cu Kα radiation).[3][5]
-
Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ) and intensities of the diffraction peaks. Compare these peaks with standard database patterns to confirm the phase and structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation.[12] For cupric borates, FTIR is particularly useful for confirming the presence of characteristic B-O bond vibrations from trigonal (BO₃) and tetrahedral (BO₄) units, which occur in the 1500-500 cm⁻¹ region.[5][13]
Experimental Protocol: FTIR Analysis [5]
-
Sample Preparation: Mix a small amount of the cupric borate powder with potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition: Place the sample in an FTIR spectrometer.
-
Scanning: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).[14]
-
Data Analysis: Analyze the resulting spectrum to identify absorption bands corresponding to specific molecular vibrations, particularly those associated with B-O bonds.
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and surface features of the synthesized powder.[15] SEM provides information about the shape and size distribution of particle agglomerates, while TEM offers higher resolution images of individual nanoparticles.[16]
Experimental Protocol: SEM Analysis [5]
-
Sample Preparation: Mount a small amount of the cupric borate powder onto an SEM stub using conductive adhesive tape.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Place the stub in the SEM chamber and acquire images at various magnifications to observe the particle morphology.
-
Elemental Analysis (Optional): Use an attached Energy-Dispersive X-ray Spectroscopy (EDX) detector to perform elemental analysis of the sample.[17]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of cupric borate. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of hydrated water.[18][19] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization.[20][21]
Experimental Protocol: TGA/DSC Analysis [18]
-
Sample Preparation: Place a small, accurately weighed amount of the cupric borate powder (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).
-
Analysis: Place the crucible in the TGA/DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 30 °C to 800 °C).[18]
-
Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks.
Data Summary and Analysis
The following tables summarize quantitative data reported in the literature for the synthesis and characterization of various cupric borate compounds.
Table 1: Summary of Cupric Borate Synthesis Parameters
| Synthesis Method | Copper Source | Boron Source(s) | Temp. (°C) | Time | Yield (%) | Resulting Compound | Reference(s) |
|---|---|---|---|---|---|---|---|
| Hydrothermal | CuSO₄·5H₂O | Na₂B₄O₇·5H₂O | 80 | 60 min | 90.4 ± 0.84 | Cu(BO₂)₂ | [6][7] |
| Hydrothermal | CuSO₄·5H₂O | Na₂B₄O₇·10H₂O | 80 | 15 min | 96.9 ± 0.78 | Cu(BO₂)₂ | [6][7] |
| Hydrothermal | CuSO₄·5H₂O | NaOH, H₃BO₃ | 80 | 30 min | 78.9 ± 0.76 | Cu(BO₂)₂ | [6][7] |
| Sonochemical | CuSO₄·5H₂O | NaOH, H₃BO₃ | 70 | 2.5 min | 50 - 71.5 | Cu(BO₂)₂ | [5] |
| Solid-State | CuO | B₂O₃ | 900 | ~48 h | - | Cu₃(BO₃)₂ | [1][9] |
| Molten-Salt | - | - | High Temp | - | - | Cu₃(BO₃)₂ |[22][23] |
Table 2: Crystallographic and Spectroscopic Data for Cupric Borates
| Compound | Formula | PDF Number | Key XRD Peaks (2θ°) | Key FTIR Bands (cm⁻¹) | Optical Band Gap (eV) | Reference(s) |
|---|---|---|---|---|---|---|
| Copper Metaborate | Cu(BO₂)₂ | 00-001-0472 | 13.8, 16.7, 22.9, 28.1, 35.7 | 1090, 985, 872, 781, 731 | 3.76 | [5][11] |
| Copper Orthoborate | Cu₃(BO₃)₂ | - | - | - | - | [22][23] |
| - | - | - | a=4.46, b=5.40, c=8.30 Å | - | - | [22][23] |
| Copper Borate | CuB₂O₄ | - | - | < 800 (BO₄ bending) | 3.61 | [24] |
| Copper Boron Oxide | CuBO₂ | - | - | - | 4.24 |[16] |
Table 3: Morphological Properties of Synthesized Cupric Borates
| Synthesis Method | Compound | Morphology | Particle Size (nm) | Reference(s) |
|---|---|---|---|---|
| Hydrothermal (Set 1) | Cu(BO₂)₂ | Round particles | 75 - 106 | [3] |
| Hydrothermal (Set 2) | Cu(BO₂)₂ | Round and rectangular | 62 - 232 | [3] |
| Hydrothermal (Set 3) | Cu(BO₂)₂ | Rod-like | 83 - 378 | [3] |
| Hydrothermal | CuB₂O₄ | Flower-like superstructures | Micrometer-sized platelets | [24] |
| Supercritical Drying | Copper Borate | - | 10 - 20 |[8] |
Conclusion
The synthesis and characterization of cupric borate are highly dependent on the chosen methodology. Hydrothermal and sonochemical routes offer effective, low-temperature pathways to produce nanoparticulate Cu(BO₂)₂, with the sonochemical method providing significant advantages in terms of reaction speed. Solid-state synthesis, conversely, is suitable for producing highly crystalline bulk materials like Cu₃(BO₃)₂. A thorough characterization using a combination of XRD, FTIR, electron microscopy, and thermal analysis is crucial to fully elucidate the structural, chemical, and physical properties of the synthesized material. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to fabricate and understand this versatile class of inorganic compounds for various technological applications.
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterisation, electrical and optical properties of copper borate compounds | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry:Copper(II) borate - HandWiki [handwiki.org]
- 10. researchpublish.com [researchpublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. davidpublisher.com [davidpublisher.com]
- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 19. tainstruments.com [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
